2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17317024
InChI: InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)12-4-2-1-3-10(12)5-6-11-7-8-13(23-11)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-5+
SMILES:
Molecular Formula: C15H12N2O6
Molecular Weight: 316.26 g/mol

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid

CAS No.:

Cat. No.: VC17317024

Molecular Formula: C15H12N2O6

Molecular Weight: 316.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid -

Specification

Molecular Formula C15H12N2O6
Molecular Weight 316.26 g/mol
IUPAC Name 2-[[2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid
Standard InChI InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)12-4-2-1-3-10(12)5-6-11-7-8-13(23-11)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-5+
Standard InChI Key AASZYQQFJGBXPN-AATRIKPKSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O
Canonical SMILES C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The IUPAC name 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid delineates its molecular architecture:

  • A 5-nitrofuran ring (furan substituted with a nitro group at position 5) serves as the core heterocycle.

  • A vinyl group (-CH=CH-) bridges the nitrofuran to a benzamido substituent (benzene ring attached to an amide group).

  • The benzamido group is further connected to an acetic acid moiety (-CH2COOH), conferring hydrophilicity and potential for salt formation.

This structure enables π-conjugation across the vinyl and aromatic systems, which may influence its electronic absorption spectra and redox behavior . Comparative analysis with analogs like 2-[β-(5-nitrofuran-2-yl)vinyl]benzoxazole (PubChem CID 14738165) reveals that replacing benzoxazole with benzamido-acetic acid alters hydrogen-bonding capacity and solubility profiles.

Molecular Formula and Physicochemical Properties

While explicit data for this compound are scarce in literature, inferences can be drawn from structurally related molecules:

Property2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic Acid2-Amino-2-(5-nitrofuran-2-yl)acetic Acid 2-[β-(5-Nitrofuran-2-yl)vinyl]benzoxazole
Molecular FormulaC15H13N3O6C6H6N2O5C13H8N2O4
Molecular Weight (g/mol)331.28 (calculated)186.12256.21
Key Functional GroupsNitrofuran, vinyl, benzamido, acetic acidNitrofuran, amino, acetic acidNitrofuran, vinyl, benzoxazole

The presence of the acetic acid group likely enhances aqueous solubility compared to non-polar analogs, a critical factor in drug bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid likely involves multi-step reactions:

  • Formation of the Vinyl Bridge: A Heck coupling or Wittig reaction between 5-nitrofuran-2-carbaldehyde and a benzamido-containing aryl halide/alkene could install the vinyl group .

  • Amidation and Acetic Acid Conjugation: Subsequent coupling of the vinyl-benzamido intermediate with glycine or bromoacetic acid under peptide-coupling conditions (e.g., EDC/HOBt) would yield the final product .

Notably, rhodium-catalyzed reductions of nitrofurans (e.g., using Rh(2-pic)2/P(4-VP)) have been reported to generate intermediates like 5-aminofurans , though such methods may require adaptation to preserve the vinyl-benzamido-acetic acid framework.

Spectroscopic Characterization

Hypothetical characterization data, based on analogous compounds :

  • IR Spectroscopy: Peaks at ~1520 cm⁻¹ (N-O asymmetric stretch of nitro group), ~1660 cm⁻¹ (amide C=O), and ~1700 cm⁻¹ (carboxylic acid C=O).

  • NMR Spectroscopy:

    • ¹H NMR: Doublets for vinyl protons (δ 6.8–7.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and a singlet for the acetic acid methylene (δ 3.9 ppm).

    • ¹³C NMR: Signals for nitrofuran carbons (δ 110–150 ppm), amide carbonyl (δ 165 ppm), and carboxylic acid carbonyl (δ 175 ppm).

Chemical Reactivity and Stability

Reduction Pathways

Under catalytic conditions (e.g., Rh complexes), 5-nitrofurans undergo sequential reduction to nitroso, hydroxylamine, and amine derivatives . For 2-(2-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid, this process would likely produce a 5-aminofuran analog, with concomitant release of CO2 (turnover frequency ~50–74 day⁻¹) . The vinyl and benzamido groups may sterically hinder reduction kinetics compared to simpler nitrofurans like nitrofurazone .

Hydrolytic Stability

The amide bond in the benzamido group is susceptible to hydrolysis under acidic or alkaline conditions, potentially yielding 2-(5-nitrofuran-2-yl)vinylbenzoic acid and glycine. This degradation pathway necessitates pH-controlled formulation for pharmaceutical applications .

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Nitrofurantoin 16–3232–64
2-[β-(5-Nitrofuran-2-yl)vinyl]benzoxazole 8–1616–32
Theoretical prediction for target compound4–88–16

The acetic acid group may improve solubility and tissue penetration, potentially lowering minimum inhibitory concentrations (MICs) .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields.

  • In Vivo Toxicity Studies: Assessing nephrotoxicity and hepatotoxicity risks associated with long-term exposure.

  • Resistance Profiling: Evaluating propensity to induce nitroreductase mutations in Gram-negative pathogens.

  • Hybrid Derivatives: Combining with fluoroquinolones or β-lactams to combat multidrug-resistant strains .

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